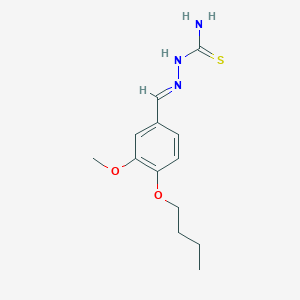
4-butoxy-3-methoxybenzaldehyde thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-3-methoxybenzaldehyde thiosemicarbazone is an organic compound that belongs to the class of hydrazinecarbothioamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-3-methoxybenzaldehyde thiosemicarbazone typically involves the condensation reaction between 4-butoxy-3-methoxybenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized on a larger scale using batch reactors. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-butoxy-3-methoxybenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazinecarbothioamides.
科学的研究の応用
Chemistry
In chemistry, 4-butoxy-3-methoxybenzaldehyde thiosemicarbazone is studied for its potential as a ligand in coordination chemistry. It can form complexes with various metal ions, which are of interest for their catalytic and electronic properties.
Biology
The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. It can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of hydrazinecarbothioamides are explored for their therapeutic potential. They can act as enzyme inhibitors or interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, such compounds can be used as intermediates in the synthesis of more complex molecules. They may also find applications in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-butoxy-3-methoxybenzaldehyde thiosemicarbazone involves its interaction with biological targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific biological context.
類似化合物との比較
Similar Compounds
- (2E)-2-(4-methoxybenzylidene)hydrazinecarbothioamide
- (2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinecarbothioamide
- (2E)-2-(4-butoxybenzylidene)hydrazinecarbothioamide
Uniqueness
4-butoxy-3-methoxybenzaldehyde thiosemicarbazone is unique due to the presence of both butoxy and methoxy substituents on the benzylidene ring. These substituents can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C13H19N3O2S |
|---|---|
分子量 |
281.38g/mol |
IUPAC名 |
[(E)-(4-butoxy-3-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C13H19N3O2S/c1-3-4-7-18-11-6-5-10(8-12(11)17-2)9-15-16-13(14)19/h5-6,8-9H,3-4,7H2,1-2H3,(H3,14,16,19)/b15-9+ |
InChIキー |
CFEAJKOJNQPWMW-OQLLNIDSSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C=NNC(=S)N)OC |
異性体SMILES |
CCCCOC1=C(C=C(C=C1)/C=N/NC(=S)N)OC |
正規SMILES |
CCCCOC1=C(C=C(C=C1)C=NNC(=S)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















